molecular formula C10H7F3N4O2S B1531954 2,2,2-trifluoroethyl N-[5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl]carbamate CAS No. 1221724-47-5

2,2,2-trifluoroethyl N-[5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl]carbamate

Cat. No. B1531954
CAS RN: 1221724-47-5
M. Wt: 304.25 g/mol
InChI Key: UPDVFAXOVGGIIE-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-[5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl]carbamate is a chemical compound with the molecular formula C10H7F3N4O2S. It has a molecular weight of 304.25 . This compound is used for research purposes .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties such as boiling point and density are not available in the sources .

Scientific Research Applications

Drug Design and Development

The trifluoromethyl group in this compound can enhance the pharmacokinetic properties of drugs. It’s known that such groups can improve the metabolic stability and increase the lipophilicity of a molecule, which is beneficial for drug design . This compound could be explored for its potential as a building block in the synthesis of new medicinal agents.

Agricultural Chemistry

Compounds with a thiadiazol moiety have shown fungicidal activity . This suggests that “2,2,2-trifluoroethyl N-[5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl]carbamate” could be used in the development of new agrochemicals to protect crops from fungal diseases.

Analytical Chemistry

Due to its distinctive structure, this compound could serve as a standard or reagent in analytical methods such as NMR, HPLC, LC-MS, and UPLC, aiding in the identification and quantification of various substances .

Enzyme Inhibition

The presence of the trifluoromethyl group adjacent to a carbamate could be explored for enzyme inhibition applications. It has been observed that such structures can interact with enzymes, potentially inhibiting their activity, which is useful in drug development .

Mechanism of Action

The mechanism of action of this compound is not clear from the available information .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available sources .

Future Directions

The future directions for this compound are not clear from the available information .

properties

IUPAC Name

2,2,2-trifluoroethyl N-(5-pyridin-2-yl-1,3,4-thiadiazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N4O2S/c11-10(12,13)5-19-9(18)15-8-17-16-7(20-8)6-3-1-2-4-14-6/h1-4H,5H2,(H,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDVFAXOVGGIIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(S2)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901151932
Record name 2,2,2-Trifluoroethyl N-[5-(2-pyridinyl)-1,3,4-thiadiazol-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901151932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1221724-47-5
Record name 2,2,2-Trifluoroethyl N-[5-(2-pyridinyl)-1,3,4-thiadiazol-2-yl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221724-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoroethyl N-[5-(2-pyridinyl)-1,3,4-thiadiazol-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901151932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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